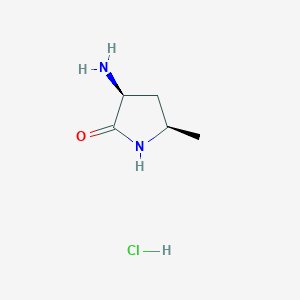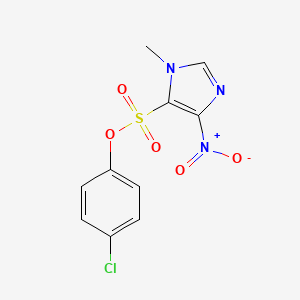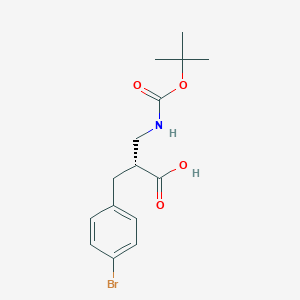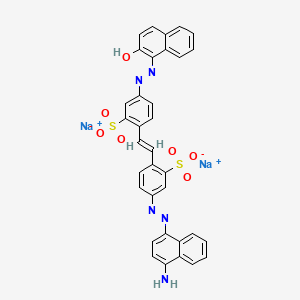![molecular formula C19H17Cl2IN2S2 B12947742 5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide](/img/structure/B12947742.png)
5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two benzo[d]thiazolium rings connected by a methylene bridge, each substituted with chlorine and ethyl groups. The presence of the iodide ion further adds to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide typically involves multi-step organic reactions. One common method starts with the preparation of 5-chloro-3-ethylbenzo[d]thiazole, which is then subjected to a series of reactions to introduce the methylene bridge and the second benzo[d]thiazolium ring. The final step involves the addition of iodide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can result in various halogenated derivatives.
Applications De Recherche Scientifique
5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its antimicrobial and anticancer properties, showing promise in preliminary studies.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide involves its interaction with specific molecular targets. In biological systems, it may interact with cellular membranes or proteins, leading to disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through oxidative stress and inhibition of key enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methyl-1,2-thiazol-3-one: Shares structural similarities but differs in its chemical reactivity and applications.
5-Chloro-3-methyl-2(3H)-benzoxazolimine: Another related compound with distinct properties and uses.
Uniqueness
5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide stands out due to its dual benzo[d]thiazolium structure, which imparts unique chemical and physical properties
Propriétés
Formule moléculaire |
C19H17Cl2IN2S2 |
|---|---|
Poids moléculaire |
535.3 g/mol |
Nom IUPAC |
(2E)-5-chloro-2-[(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-3-ethyl-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C19H17Cl2N2S2.HI/c1-3-22-14-9-12(20)5-7-16(14)24-18(22)11-19-23(4-2)15-10-13(21)6-8-17(15)25-19;/h5-11H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
KXLBGTPFEATKKQ-UHFFFAOYSA-M |
SMILES isomérique |
CCN\1C2=C(C=CC(=C2)Cl)S/C1=C/C3=[N+](C4=C(S3)C=CC(=C4)Cl)CC.[I-] |
SMILES canonique |
CCN1C2=C(C=CC(=C2)Cl)SC1=CC3=[N+](C4=C(S3)C=CC(=C4)Cl)CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B12947663.png)

![1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid](/img/structure/B12947688.png)











